molecular formula C7H8ClF3N2 B6174289 1-[4-(difluoromethyl)-3-fluoropyridin-2-yl]methanamine hydrochloride CAS No. 2580188-21-0

1-[4-(difluoromethyl)-3-fluoropyridin-2-yl]methanamine hydrochloride

Cat. No. B6174289
CAS RN: 2580188-21-0
M. Wt: 212.6
InChI Key:
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Description

1-[4-(Difluoromethyl)-3-fluoropyridin-2-yl]methanamine hydrochloride (DFMP) is a small molecule that has been extensively studied in the field of medicinal chemistry. Its unique structure and properties have made it a promising candidate for a variety of therapeutic applications. DFMP has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In addition, its low toxicity, low cost, and ease of synthesis make it an attractive option for drug development.

Scientific Research Applications

1-[4-(difluoromethyl)-3-fluoropyridin-2-yl]methanamine hydrochloride has been studied extensively in the field of medicinal chemistry. It has been used in the development of small-molecule drugs for the treatment of a variety of diseases and conditions, including cancer, inflammation, and viral infections. In addition, 1-[4-(difluoromethyl)-3-fluoropyridin-2-yl]methanamine hydrochloride has been studied as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.

Mechanism of Action

The exact mechanism of action of 1-[4-(difluoromethyl)-3-fluoropyridin-2-yl]methanamine hydrochloride is not yet fully understood. However, it has been suggested that 1-[4-(difluoromethyl)-3-fluoropyridin-2-yl]methanamine hydrochloride may act as an inhibitor of protein kinases, which are enzymes involved in the regulation of cellular processes. In addition, 1-[4-(difluoromethyl)-3-fluoropyridin-2-yl]methanamine hydrochloride has been shown to interact with a variety of proteins and receptors, including G-protein coupled receptors, tyrosine kinase receptors, and ion channels.
Biochemical and Physiological Effects
1-[4-(difluoromethyl)-3-fluoropyridin-2-yl]methanamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α, interleukin-1β, and interleukin-6. In addition, 1-[4-(difluoromethyl)-3-fluoropyridin-2-yl]methanamine hydrochloride has been shown to inhibit the growth of a variety of cancer cells, including breast, colon, and liver cancer cells. Furthermore, 1-[4-(difluoromethyl)-3-fluoropyridin-2-yl]methanamine hydrochloride has been shown to possess anti-viral activity, particularly against the hepatitis C virus.

Advantages and Limitations for Lab Experiments

1-[4-(difluoromethyl)-3-fluoropyridin-2-yl]methanamine hydrochloride has several advantages as a research tool. It is a small molecule, which makes it easy to synthesize and manipulate. In addition, it is relatively non-toxic, making it safe to use in laboratory experiments. However, 1-[4-(difluoromethyl)-3-fluoropyridin-2-yl]methanamine hydrochloride also has some limitations as a research tool. Its effects are relatively short-lived, which makes it difficult to study long-term effects. Furthermore, its mechanism of action is not yet fully understood, which can limit its usefulness in certain experiments.

Future Directions

The potential applications of 1-[4-(difluoromethyl)-3-fluoropyridin-2-yl]methanamine hydrochloride are vast, and there are several potential future directions for research. One possible direction is to further explore its anti-inflammatory effects, as well as its potential to treat neurological disorders. In addition, further research into the mechanism of action of 1-[4-(difluoromethyl)-3-fluoropyridin-2-yl]methanamine hydrochloride could help to identify novel targets for drug development. Additionally, further research into its anti-cancer effects could help to develop more effective treatments for a variety of cancers. Finally, further research into its anti-viral activity could lead to the development of new treatments for viral infections.

Synthesis Methods

1-[4-(difluoromethyl)-3-fluoropyridin-2-yl]methanamine hydrochloride can be synthesized from 1-chloro-4-fluoropyridin-2-ylmethanamine hydrochloride (CFP) by a two-step process. In the first step, CFP is treated with aqueous sodium hydroxide to form the corresponding sodium salt. This is then reacted with difluoromethyl iodide in the presence of a catalytic amount of triethylamine, resulting in the formation of 1-[4-(difluoromethyl)-3-fluoropyridin-2-yl]methanamine hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[4-(difluoromethyl)-3-fluoropyridin-2-yl]methanamine hydrochloride involves the reaction of 2,3,4,5-tetrafluoropyridine with difluoromethylamine followed by reduction of the resulting intermediate with sodium borohydride. The resulting amine is then reacted with formaldehyde to yield the final product.", "Starting Materials": [ "2,3,4,5-tetrafluoropyridine", "difluoromethylamine", "sodium borohydride", "formaldehyde", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: 2,3,4,5-tetrafluoropyridine is reacted with difluoromethylamine in the presence of a base such as sodium hydroxide to yield 1-[4-(difluoromethyl)-3-fluoropyridin-2-yl]methanamine.", "Step 2: The resulting intermediate is then reduced with sodium borohydride in a suitable solvent such as ethanol to yield the corresponding amine.", "Step 3: The amine is then reacted with formaldehyde in the presence of a suitable acid catalyst such as hydrochloric acid to yield the final product, 1-[4-(difluoromethyl)-3-fluoropyridin-2-yl]methanamine hydrochloride.", "Step 4: The product is isolated by filtration and washed with water to yield the final product as a white crystalline solid." ] }

CAS RN

2580188-21-0

Product Name

1-[4-(difluoromethyl)-3-fluoropyridin-2-yl]methanamine hydrochloride

Molecular Formula

C7H8ClF3N2

Molecular Weight

212.6

Purity

95

Origin of Product

United States

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